2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol
Description
2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol is a symmetrically substituted benzene-1,4-diol derivative featuring cyclohexylamino-methyl groups at the 2- and 5-positions. The cyclohexyl groups may confer steric bulk, hydrophobicity, and basicity, distinguishing it from simpler derivatives .
Properties
IUPAC Name |
2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-19-12-16(14-22-18-9-5-2-6-10-18)20(24)11-15(19)13-21-17-7-3-1-4-8-17/h11-12,17-18,21-24H,1-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQXDRZVQWPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C=C2O)CNC3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286967 | |
| Record name | 2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-18-5 | |
| Record name | MLS002667189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 2,5-Dihydroxybenzaldehyde is reacted with cyclohexylamine in the presence of a suitable catalyst.
Step 2: The reaction mixture is heated to facilitate the formation of the Schiff base intermediate.
Step 3: The intermediate undergoes reduction to yield 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: Cyclohexylamino-methyl derivative: Likely low aqueous solubility due to hydrophobicity (inferred from substituent bulk). BPH: Compatible with organic solvents (e.g., in COF films for optoelectronics) .
- Stability: BPH exhibits humidity-responsive tautomerism with two-month stability in films . Cyclohexylamino groups may enhance steric protection against hydrolysis compared to phenylimino groups.
- Electronic Properties: BPH’s tautomerism enables charge-transfer excited states, critical for optoelectronic applications . Cyclohexylamino groups lack conjugated π-systems, likely reducing optoelectronic activity but improving thermal stability.
Biological Activity
Overview
2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol (CAS No. 6641-18-5) is a synthetic organic compound characterized by a benzene ring with two cyclohexylamino groups and two hydroxyl groups. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The synthesis of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with cyclohexylamine under controlled conditions to form a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction can be summarized as follows:
- Formation of Schiff Base :
- Reduction :
The biological activity of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity.
Comparative Studies
A comparative analysis of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol with other similar compounds reveals its unique biological profile:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 2,5-Dihydroxybenzaldehyde | Precursor for synthesis | Limited biological activity |
| Cyclohexylamine | Reactant in synthesis | Moderate biological activity |
| Quinones (oxidation products) | Reactive species affecting cellular function | Cytotoxicity observed |
Case Studies and Research Findings
While specific case studies on 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol are scarce, research into related compounds provides insight into its potential applications:
- Antibacterial Activity : Related Schiff base compounds have demonstrated antibacterial properties against various pathogens. This suggests that 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol may also exhibit similar activities.
- Anti-inflammatory Effects : Some studies have indicated that compounds with hydroxyl groups can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Therapeutic Applications : The compound's ability to bind to biological targets positions it as a candidate for further investigation in drug development for diseases such as cancer and bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
